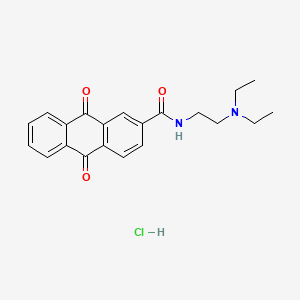
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthracene core, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
類似化合物との比較
Similar Compounds
N-(2-(Diethylamino)ethyl)perylene-3,4-dicarboximide: Similar in structure but with a perylene core instead of an anthracene core.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Shares the diethylaminoethyl group but has a benzamide core.
Uniqueness
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring specific optical and electronic characteristics .
特性
CAS番号 |
81086-02-4 |
|---|---|
分子式 |
C21H23ClN2O3 |
分子量 |
386.9 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O3.ClH/c1-3-23(4-2)12-11-22-21(26)14-9-10-17-18(13-14)20(25)16-8-6-5-7-15(16)19(17)24;/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,26);1H |
InChIキー |
YLXMWPUQEQZOCB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


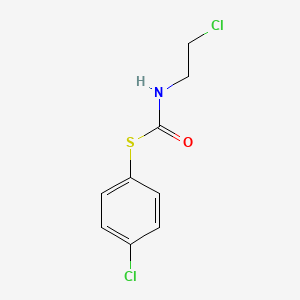
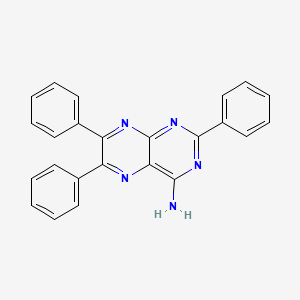

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
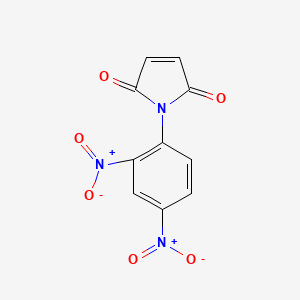

![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
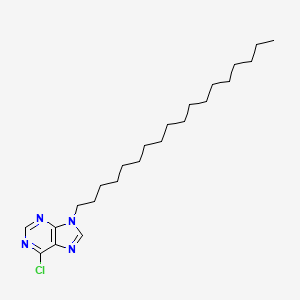
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


